![molecular formula C20H19N3O B2579654 3-甲基-N-{2-苯基-2H,4H,5H,6H-环戊[c]吡唑-3-基}苯甲酰胺 CAS No. 1043141-89-4](/img/structure/B2579654.png)

3-甲基-N-{2-苯基-2H,4H,5H,6H-环戊[c]吡唑-3-基}苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

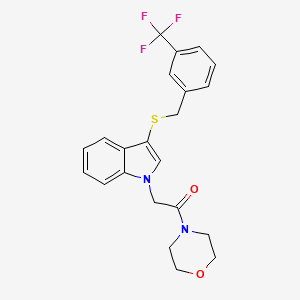

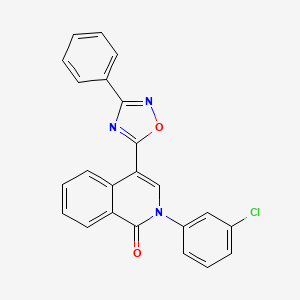

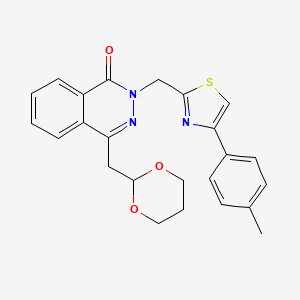

The compound “3-methyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide” is a complex organic molecule that contains several functional groups, including an amide, a phenyl group, and a pyrazole ring . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms . It also has a phenyl group (a six-membered carbon ring) and an amide group (a carbonyl group attached to a nitrogen).Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the phenyl group might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide might make it soluble in polar solvents .作用机制

The mechanism of action of 3-methyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide involves the inhibition of various signaling pathways that are involved in cell growth and survival. Specifically, it has been shown to inhibit the Akt/mTOR pathway, which is involved in the regulation of cell growth and metabolism. Additionally, it has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation.

Biochemical and Physiological Effects

The biochemical and physiological effects of 3-methyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide have been studied extensively in animal models. It has been shown to reduce tumor growth and induce apoptosis in cancer cells. Additionally, it has also been shown to reduce inflammation and improve insulin sensitivity in animal models.

实验室实验的优点和局限性

One advantage of using 3-methyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide in lab experiments is its potent anti-cancer and anti-inflammatory properties. Additionally, it is relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

未来方向

There are several future directions for research on 3-methyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide. One direction is to further investigate its mechanism of action, as this would provide insight into its potential applications in various fields of scientific research. Additionally, future research could focus on optimizing its use in lab experiments, such as determining the optimal dosage and administration route. Finally, research could also focus on developing derivatives of 3-methyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide with improved properties, such as increased potency or selectivity.

合成方法

The synthesis of 3-methyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide involves the reaction of 3-methylbenzoic acid with 2-phenylcyclopenta[c]pyrazole-3-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain the final compound.

科学研究应用

抗氧化活性

苯甲酰胺已被发现具有抗氧化活性 . 它们可以作为自由基清除剂和金属螯合剂 . 这使得它们有可能用于对抗氧化应激相关的疾病。

抗菌活性

苯甲酰胺也显示出对革兰氏阳性菌和革兰氏阴性菌的抗菌活性 . 这表明它们在开发新型抗菌药物方面具有潜在用途 .

抗病毒活性

吲哚衍生物,其结构与该化合物相似,已被发现具有抗病毒活性 . 它们已用于开发针对甲型流感病毒和柯萨奇病毒B4的药物 .

抗炎活性

吲哚衍生物已证明具有抗炎特性 . 这表明它们在治疗炎症性疾病方面具有潜在应用 .

抗癌活性

苯甲酰胺和吲哚衍生物都已在癌症治疗中显示出潜力 . 它们已用于开发针对各种类型癌症的药物 .

工业应用

苯甲酰胺用于各种工业部门,例如塑料、橡胶行业和造纸行业 . 它们也存在于潜在的生物分子中,例如天然产物、蛋白质、合成中间体和商业药物 .

属性

IUPAC Name |

3-methyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O/c1-14-7-5-8-15(13-14)20(24)21-19-17-11-6-12-18(17)22-23(19)16-9-3-2-4-10-16/h2-5,7-10,13H,6,11-12H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKUDYTQBVIPMNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=C3CCCC3=NN2C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2579578.png)

![5-((4-Benzylpiperidin-1-yl)(phenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2579585.png)

![(E)-4-(Dimethylamino)-N-[2-(oxolan-3-yl)-1-phenylethyl]but-2-enamide](/img/structure/B2579586.png)

![2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2579588.png)

![N-(3-chloro-4-fluorobenzyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2579589.png)